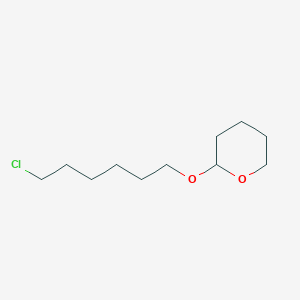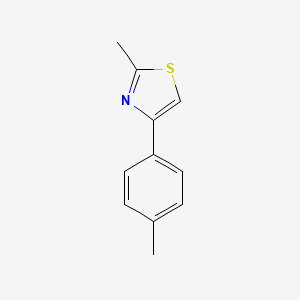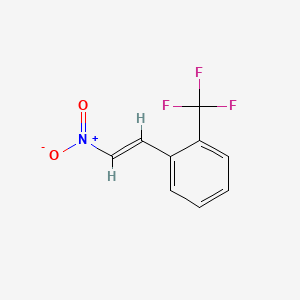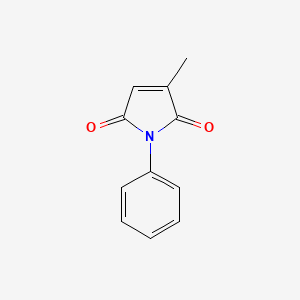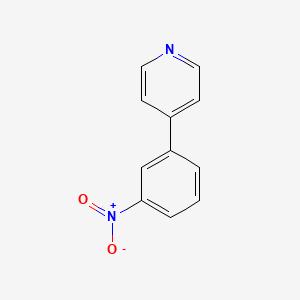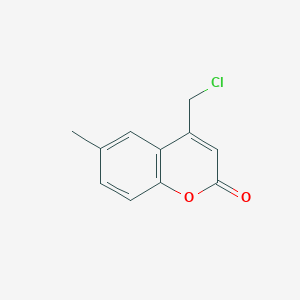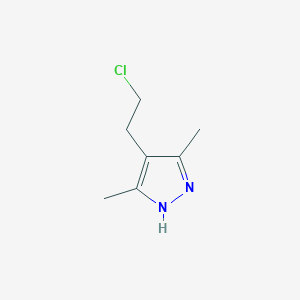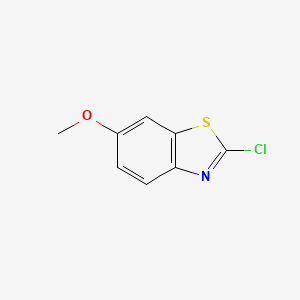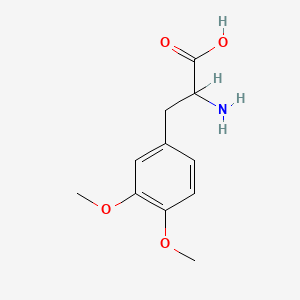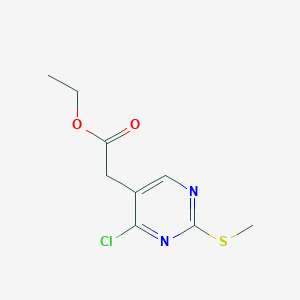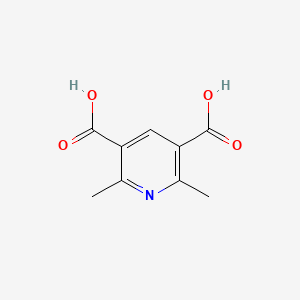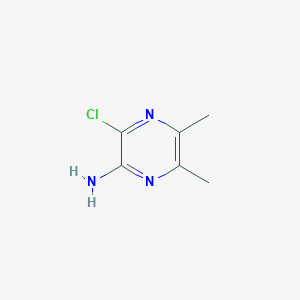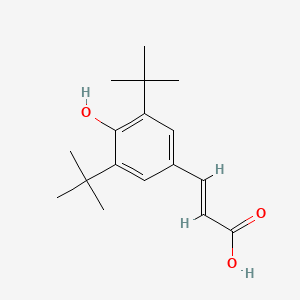
3,5-DI-Tert-butyl-4-hydroxycinnamic acid
Overview
Description
3,5-DI-Tert-butyl-4-hydroxycinnamic acid is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a cinnamic acid backbone. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Mechanism of Action
Pharmacokinetics
, which suggests that it could be readily absorbed and distributed in the body
Action Environment
The action of 3,5-DI-Tert-butyl-4-hydroxycinnamic acid can be influenced by environmental factors. For example, the rate of its decarboxylation increases drastically with increasing solvent polarity and in the presence of trace amounts of its sodium salt . Additionally, it is stable under recommended storage conditions, which include keeping the container tightly closed in a cool, dry, and well-ventilated place .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions .
Dosage Effects in Animal Models
The effects of different dosages of 3,5-DI-Tert-butyl-4-hydroxycinnamic acid in animal models have not been extensively studied. Therefore, information about threshold effects or toxic effects at high doses is currently unavailable .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butyl-4-hydroxycinnamic acid typically involves the thermal decomposition of trans-3,5-DI-Tert-butyl-4-hydroxycinnamic acid in the solid state, in aqueous solution, and in organic solvents. The decomposition process is accompanied by decarboxylation, desalkylation, and polymerization of the styrenic decomposition products . The reaction is carried out in aprotic dipolar solvents such as dimethylsulphoxide and dimethylformamide at temperatures below 150°C .
Industrial Production Methods: In industrial settings, the compound can be produced by melt-grafting onto polyethylene, which allows for the creation of polymer-bound antioxidants . This method ensures high thermal stability and compatibility with various polymer matrices.
Chemical Reactions Analysis
Types of Reactions: 3,5-DI-Tert-butyl-4-hydroxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinomethanes.
Decarboxylation: This reaction occurs during thermal decomposition, leading to the formation of styrenic products.
Polymerization: The compound can polymerize in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Decarboxylation: This reaction is facilitated by heating in aprotic dipolar solvents.
Polymerization: Radical initiators such as benzoyl peroxide are used under nitrogen atmosphere.
Major Products:
Oxidation: Formation of stable p-quinomethanes.
Decarboxylation: Production of 3,5-DI-Tert-butyl-4-hydroxystyrene.
Polymerization: Creation of polymer-bound antioxidants.
Scientific Research Applications
3,5-DI-Tert-butyl-4-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomeric antioxidant in polymer chemistry to enhance the stability of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in preventing cellular damage and aging.
Industry: Utilized in the production of high-performance materials with enhanced thermal stability.
Comparison with Similar Compounds
3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another antioxidant with similar structural features but different applications.
Butylated hydroxytoluene: A widely used antioxidant in food and cosmetics.
Octadecyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate: Used in industrial applications for its antioxidant properties.
Uniqueness: 3,5-DI-Tert-butyl-4-hydroxycinnamic acid is unique due to its high thermal stability and effectiveness in polymer-bound antioxidant applications. Its ability to form stable p-quinomethanes upon oxidation sets it apart from other similar compounds .
Properties
IUPAC Name |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWXRDQWMRIIM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95602-92-9, 22014-01-3 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22014-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential toxicological effects of 3,5-di-tert-butyl-4-hydroxycinnamic acid leaching from plastic containers?
A: Research indicates that this compound, a degradation product of the antioxidant Irganox 1010 commonly found in plastic containers, can leach into food and pose a toxicological risk. Specifically, studies on zebrafish larvae exposed to leachate containing this compound showed significant toxicity comparable to the effects of the entire leachate. [] This toxicity manifested as impacts on neurological function, metabolic processes, and even behavioral patterns. [] While long-term exposure did not directly affect adult zebrafish, it did result in reduced hatching rates and noticeable neurotoxicity in their offspring. [] This highlights potential concerns regarding the safety of plastic food packaging and its potential impact on development and health, particularly for vulnerable populations.
Q2: What is the significance of this compound in the context of plastic leachate toxicity?
A: this compound plays a significant role in understanding the toxicity of plastic leachate. Studies have demonstrated that the toxicity of this specific compound to zebrafish larvae closely mirrors the toxicity observed from exposure to the whole plastic leachate. [] This suggests that this compound is a major contributor to the overall toxicity of the leachate. Additionally, analysis of affected pathways in zebrafish larvae exposed to both the compound and the whole leachate revealed similar patterns, further strengthening this link. [] These findings underscore the importance of investigating individual components of plastic leachate, such as this compound, to fully comprehend the potential health risks associated with plastic food packaging.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


